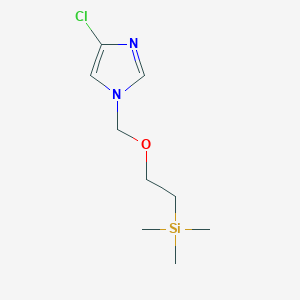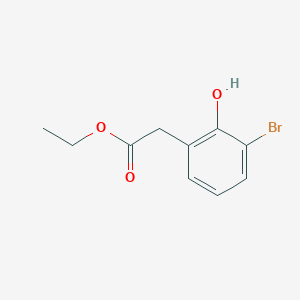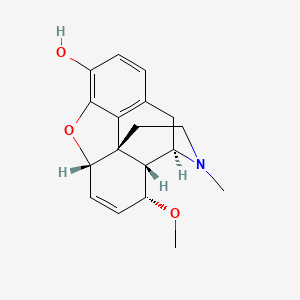![molecular formula C7H15NO2 B13975793 [5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol](/img/structure/B13975793.png)
[5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol: is an organic compound with the molecular formula C7H15NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound features two hydroxymethyl groups attached to the pyrrolidine ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-methylpyrrolidine.
Hydroxymethylation: The hydroxymethyl groups are introduced through a hydroxymethylation reaction. This can be achieved using formaldehyde and a suitable base, such as sodium hydroxide, under controlled conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: [5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in substitution reactions where the hydroxymethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学的研究の応用
Chemistry
In chemistry, [5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol is used as an intermediate in the synthesis of complex organic molecules
Biology
In biological research, this compound can be used to study the effects of hydroxymethylation on biological systems. It serves as a model compound to investigate the role of hydroxymethyl groups in biochemical processes.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit pharmacological activities, such as anti-inflammatory or antimicrobial effects.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of [5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
[5-(Hydroxymethyl)pyrrolidin-2-yl]methanol: This compound lacks the methyl group at the nitrogen atom, resulting in different chemical properties.
1-Methylpyrrolidine: This compound lacks the hydroxymethyl groups, making it less reactive in certain chemical reactions.
Pyrrolidine: The parent compound without any substituents, used as a building block in organic synthesis.
Uniqueness
The presence of both hydroxymethyl groups and a methyl group at the nitrogen atom makes [5-(Hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol unique. This combination of functional groups enhances its reactivity and versatility in various chemical and biological applications.
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
[5-(hydroxymethyl)-1-methylpyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C7H15NO2/c1-8-6(4-9)2-3-7(8)5-10/h6-7,9-10H,2-5H2,1H3 |
InChIキー |
PNAGXPVXHBMZHS-UHFFFAOYSA-N |
正規SMILES |
CN1C(CCC1CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


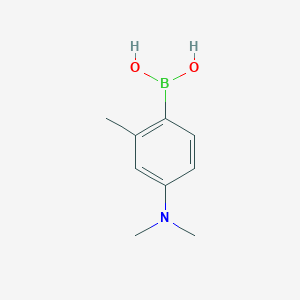
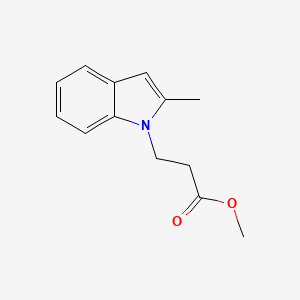
![3-Chloro-5H-benzo[b]carbazole](/img/structure/B13975721.png)

![1H-Pyrazole, 5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B13975742.png)

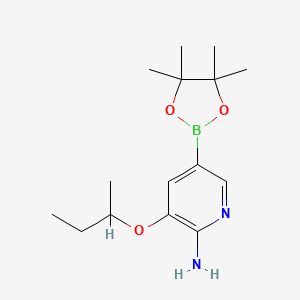

![3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydropyrrolo[2,3-b]pyridine](/img/structure/B13975782.png)

![Naphtho[1,2-b]phenazin-5(8H)-one, 6-chloro-8-ethyl-](/img/structure/B13975787.png)
